2,4-Dihydroxy-6-phenylbenzonitrile
Description
2,4-Dihydroxy-6-phenylbenzonitrile (C₁₃H₉NO₂) is a benzonitrile derivative featuring hydroxyl groups at positions 2 and 4 and a phenyl substituent at position 5. The nitrile group at position 1 contributes to its electron-withdrawing character, while the hydroxyl groups enhance hydrogen-bonding capacity and solubility in polar solvents. This compound’s unique substitution pattern makes it a candidate for pharmaceutical and agrochemical research, particularly in applications requiring strong intermolecular interactions or acid-base reactivity.
Properties
CAS No. |
115706-50-8 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2,4-dihydroxy-6-phenylbenzonitrile |
InChI |
InChI=1S/C13H9NO2/c14-8-12-11(6-10(15)7-13(12)16)9-4-2-1-3-5-9/h1-7,15-16H |
InChI Key |
XCRZHXRLRCVYKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)O)O)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)O)O)C#N |
Synonyms |
[1,1-Biphenyl]-2-carbonitrile,3,5-dihydroxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of 2,4-Dihydroxy-6-phenylbenzonitrile with Analogues
Key Observations :
- Hydroxyl vs. Halogen/Methyl Groups: The hydroxyl groups in the target compound increase acidity (pKa ~8–10 for phenolic -OH) compared to halogenated analogues (e.g., fluorine or chlorine in ), which are less polar and more lipophilic.
- Phenyl vs. Phenoxy: The phenyl group at position 6 (target) provides steric bulk without electron donation via oxygen, unlike phenoxy-substituted analogues (e.g., ), where the oxygen atom enables resonance effects, altering electronic density on the aromatic ring.
Physical and Chemical Properties
- Solubility : The dihydroxy groups in the target compound enhance water solubility compared to methyl- or fluoro-substituted benzonitriles (e.g., ), which are more soluble in organic solvents like dichloromethane.
- Melting Points : Hydroxyl groups typically elevate melting points due to hydrogen bonding. For example, the target compound likely has a higher melting point (>200°C) than 2-Chloro-6-methylbenzonitrile (mp ~80–90°C, ).
- Stability : Fluorinated analogues (e.g., ) exhibit greater thermal and oxidative stability owing to the strong C-F bond, whereas hydroxylated compounds may degrade under acidic or basic conditions.
Reactivity and Stability
- Electrophilic Substitution : The nitrile group deactivates the aromatic ring, directing electrophiles to meta/para positions. However, hydroxyl groups (target) activate the ring at ortho/para positions, contrasting with chloro- or fluoro-substituted analogues (e.g., ), which are less reactive toward electrophiles.
- Nucleophilic Reactions : Chloro-substituted compounds (e.g., ) undergo nucleophilic aromatic substitution (SNAr) more readily than hydroxylated derivatives, which may require protection/deprotection strategies.
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